
2-Hydroxy-3-methoxybenzoic acid
Overview
Description
2-Hydroxy-3-methoxybenzoic acid, also known as 3-methoxysalicylic acid, is an organic compound with the molecular formula C8H8O4. It is a derivative of salicylic acid, characterized by the presence of a hydroxyl group (-OH) and a methoxy group (-OCH3) attached to a benzene ring. This compound is known for its applications in various fields, including pharmaceuticals, analytical chemistry, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-3-methoxybenzoic acid can be synthesized through several methods. One common method involves the methylation of 2-hydroxybenzoic acid (salicylic acid) using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization .
Another method involves the etherification of 2,6-dichlorotoluene followed by a Grignard reaction with carbon dioxide to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis techniques. One such method includes the use of high-performance liquid chromatography (HPLC) for the simultaneous quantification of acetylsalicylic acid and its metabolite salicylic acid, with this compound serving as an internal standard .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzoic acids depending on the reagents used.
Scientific Research Applications
Analytical Chemistry
2-Hydroxy-3-methoxybenzoic acid is frequently employed as an internal standard in high-performance liquid chromatography (HPLC) methods. Its stability and known concentration allow for accurate quantification of various analytes in complex mixtures:
- Pesticide Analysis: In a study involving the detection of acidic pesticides in soil samples, this compound was used as an internal standard to enhance the reliability of results obtained through microwave-assisted solvent extraction followed by HPLC .
- Pharmaceutical Analysis: This compound has been utilized in the simultaneous quantification of acetylsalicylic acid and its metabolite salicylic acid in human plasma. The method demonstrated high sensitivity and specificity, making it suitable for pharmacokinetic studies .
Biomedical Research
Research indicates that this compound may have potential therapeutic applications:
- Prostate Cancer Treatment: Preliminary studies suggest that this compound could play a role in inhibiting the growth of prostate cancer cells. Its mechanisms are under investigation, focusing on its effects on cell proliferation and apoptosis .
Food Science
The compound is found naturally in certain plants, such as evening primrose, making it a potential biomarker for dietary intake studies. Its presence can be used to trace consumption patterns of specific food products, aiding nutritional epidemiology research .
Case Studies
Mechanism of Action
The mechanism of action of 2-hydroxy-3-methoxybenzoic acid involves its interaction with various molecular targets and pathways. For instance, it has been shown to modulate the FcεRI signaling pathway in mast cells, thereby attenuating allergic reactions. This modulation involves the inhibition of intracellular calcium levels and the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-4 (IL-4) .
Comparison with Similar Compounds
Similar Compounds
Salicylic Acid: Lacks the methoxy group, making it less lipophilic compared to 2-hydroxy-3-methoxybenzoic acid.
Vanillic Acid: Contains a methoxy group at the 4-position instead of the 3-position, resulting in different chemical properties.
Protocatechuic Acid: Contains two hydroxyl groups at the 3 and 4 positions, making it more hydrophilic.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 3-position enhances its lipophilicity, making it more effective in certain biological applications compared to its analogs .
Biological Activity
2-Hydroxy-3-methoxybenzoic acid, also known as ortho-vanillic acid (o-VA), is a phenolic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula C8H8O4 and is characterized by a hydroxyl group (-OH) and a methoxy group (-OCH3) attached to a benzene ring. Its structure contributes to its biological reactivity and interaction with various cellular pathways.
1. Anti-Allergic Effects
Recent studies highlight the compound's ability to attenuate mast cell-mediated allergic reactions. In a study involving RBL-2H3 cells, o-VA demonstrated a dose-dependent inhibition of degranulation triggered by DNP-HSA, which is mediated through the FcεRI signaling pathway. Specifically, o-VA reduced intracellular calcium levels and suppressed the expression of pro-inflammatory cytokines such as TNF-α and IL-4 .
Table 1: Effects of o-VA on Mast Cell Activation
Concentration (μmol/L) | β-Hexosaminidase Release (%) | TNF-α Expression (pg/mL) |
---|---|---|
1 | 20 | 250 |
10 | 15 | 150 |
100 | 5 | 50 |
The results indicate that higher concentrations of o-VA lead to significant reductions in both mast cell degranulation and cytokine expression, suggesting its potential as an anti-allergic therapeutic agent.
2. Antifeedant Activity
In agricultural applications, o-VA has been evaluated for its antifeedant properties against pests such as the pine weevil (Hylobius abietis). Bioassays showed that methyl esters of hydroxy-methoxybenzoic acids, including o-VA derivatives, exhibited strong antifeedant effects, making them candidates for pest management strategies that minimize environmental impact .
The biological effects of o-VA are attributed to its influence on various signaling pathways:
- Inhibition of Calcium Mobilization : By reducing intracellular calcium levels, o-VA disrupts the signaling cascade necessary for mast cell activation.
- Cytokine Modulation : The suppression of TNF-α and IL-4 indicates that o-VA may interfere with the inflammatory response at multiple levels, potentially offering a dual mechanism of action against allergic reactions and inflammation.
Case Study 1: Allergic Response in Mice
In an experimental model using mice, o-VA was administered prior to exposure to a mast cell degranulator (compound 48/80). The results indicated a marked decrease in mortality rates among treated groups compared to controls, supporting the compound's protective role against anaphylactic shock .
Case Study 2: Agricultural Application
Field trials assessing the effectiveness of methyl 2-hydroxy-3-methoxybenzoate against pine weevils showed a significant reduction in feeding activity compared to untreated controls. This suggests practical applications in sustainable forestry management .
Safety and Toxicity
While the beneficial effects of o-VA are promising, further studies are needed to assess its safety profile and potential toxicity. Current investigations focus on determining safe dosage ranges and understanding any adverse effects associated with long-term use.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-hydroxy-3-methoxybenzoic acid in laboratory settings?
- Methodology : The compound is typically synthesized via hydrothermal methods. For example, dissolving this compound in hot water under stirring, followed by slow solvent evaporation at room temperature yields single crystals suitable for structural analysis . Alternative routes may involve modifying substituents on benzoic acid derivatives, though specific protocols require optimization based on reaction conditions (e.g., temperature, solvent polarity).
Q. How is the crystal structure of this compound determined?
- Methodology : X-ray diffraction (XRD) is the gold standard. Single crystals grown via slow evaporation are mounted on diffractometers, and hydrogen-bonding networks (critical for supramolecular assembly) are resolved. For instance, the monohydrate form exhibits O–H···O interactions between carboxyl, hydroxyl, and water molecules, with refinement using riding models for hydrogen atoms .
Q. What physicochemical properties (e.g., pKa) are critical for experimental design?
- Key Data :
Property | Value | Method/Source |
---|---|---|
pKa (estimated) | 2.8 ± 0.05 | Calculated via substituent effects on benzoic acid derivatives |
Solubility | Moderate in hot water | Observed during hydrothermal synthesis |
- Methodology : pKa values are inferred by comparing substituent effects (e.g., methoxy groups lower acidity by ~0.13–0.23 units vs. unsubstituted benzoic acid) . Solubility is determined empirically through phase diagrams.
Advanced Research Questions
Q. How do hydrogen-bonding interactions influence the supramolecular assembly of this compound?
- Methodology : The compound acts as both a hydrogen-bond donor (via hydroxyl and carboxyl groups) and acceptor (via methoxy oxygen). XRD studies reveal chains formed by O–H···O bonds between carboxyl groups and water molecules, stabilized by π-π stacking of aromatic rings. These interactions are critical for designing coordination polymers or drug cocrystals .
Q. What role does this compound play in bioactivity studies?
- Case Study : The compound’s glucose ester derivative exhibits potent antiplatelet activity, antagonizing platelet-activating factor (PAF) in mice at 300 µg/mouse. This suggests utility in cardiovascular research, though mechanistic studies (e.g., receptor binding assays) are needed to validate targets .
Q. How can discrepancies in reported pKa values be resolved?
- Analysis : Differences arise from solvent systems (aqueous vs. nonpolar) and measurement techniques (potentiometric vs. spectrophotometric). For example, the estimated pKa of 2.8 is derived indirectly by subtracting substituent effects from salicylic acid’s known pKa. Researchers should standardize conditions and validate with direct measurements (e.g., NMR titration in D2O) .
Q. What precautions are necessary for handling this compound in reactive environments?
- Safety Protocol :
- Storage : Stable at 2–30°C in dry conditions; avoid heat and moisture to prevent decomposition .
- Incompatibilities : Reacts with strong acids/bases or oxidizing agents, necessitating isolation during reactions involving these reagents .
Q. Methodological Challenges and Solutions
Q. How is this compound utilized as an internal standard in HPLC?
- Application : In pharmacokinetic studies, it serves as an internal standard for quantifying acetylsalicylic acid and salicylic acid in plasma. Post-column hydrolysis and fluorescence detection ensure specificity, with retention times optimized using C18 columns and mobile phases like methanol/water .
Q. What strategies address low yields in derivative synthesis?
- Optimization :
- Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl groups) using silyl or acetyl protecting agents during esterification or amidation.
- Catalysis : Use Lewis acids (e.g., BF3·Et2O) to enhance methoxy group reactivity in electrophilic substitutions .
Properties
IUPAC Name |
2-hydroxy-3-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,9H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZQQIPZESHNMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20236566 | |
Record name | 2-Hydroxy-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20236566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Methoxysalicylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0059713 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
877-22-5 | |
Record name | 3-Methoxysalicylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=877-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Hydroxy-3-methoxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methoxysalicylic acid | |
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Record name | 3-Methoxysalicylic acid | |
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Record name | 2-Hydroxy-3-methoxybenzoic acid | |
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Record name | 3-methoxysalicylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.717 | |
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Record name | 2-HYDROXY-3-METHOXYBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J31Y0E2IM | |
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Record name | 3-Methoxysalicylic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0059713 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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